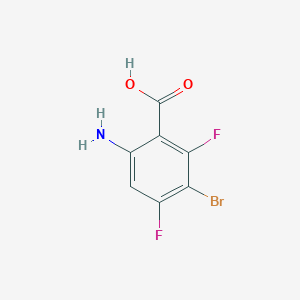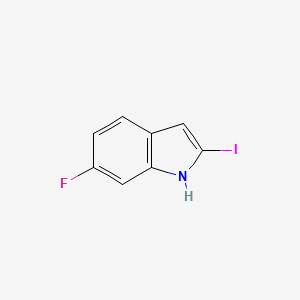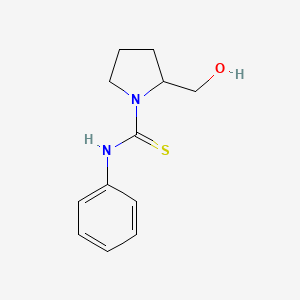
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-(hydroxymethyl)” indicates a -CH2OH group on the second carbon of the ring. The “N-phenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the nitrogen atom. The “carbothioamide” part implies the presence of a functional group that includes a carbonyl (C=O), a thiol (-SH), and an amide (-NH2 or -NHR or -NR2) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxymethyl and phenyl groups, and the creation of the carbothioamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the pyrrolidine ring. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the hydroxymethyl group might be susceptible to oxidation, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
Properties like solubility, melting point, boiling point, and stability could be predicted based on the compound’s structure. For example, the presence of both polar (hydroxymethyl, carbothioamide) and nonpolar (phenyl) groups suggests the compound might have interesting solubility properties .科学的研究の応用
Biological Activities and Applications
Chemotherapeutic Potential : Some derivatives of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, such as polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamide derivatives, have been investigated for their potential in treating colorectal cancers. These compounds showed promising cytotoxicity and inhibited cell cycle progression, triggering apoptosis through the caspase-mediated pathway, suggesting their potential as chemotherapeutic agents (Shin et al., 2016).
Antimicrobial Effects : Various studies have synthesized and evaluated the antimicrobial properties of carbothioamide derivatives. For example, 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide and its metal complexes showed significant antibacterial and antifungal activity against various bacterial and fungal isolates (Sani & Yahaya, 2016). Additionally, novel pyrazole-1-carbothioamide derivatives have shown bactericidal activities against specific bacterial strains (Liu et al., 2007).
Antioxidant Properties : Certain thiosemicarbazones, which are structurally related to carbothioamides, have shown antioxidant activity. This suggests the potential of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide derivatives in antioxidant applications, although specific studies on this compound were not found (Karaküçük-Iyidoğan et al., 2014).
Ribonucleotide Reductase Inhibition : A related compound, 2,2'-Bipyridyl-6-carbothioamide, has been studied for its inhibition of ribonucleotide reductase, a key enzyme in proliferating cells, demonstrating potential for antitumor activity (Nocentini & Barzi, 1997).
Chemical and Physical Properties
NMR Spectral Assignments : The NMR spectral data of derivatives of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, such as polymethoxylated diphenylnaphthylpyrazolinyl-1-carbothioamides, have been reported. This information is crucial for the identification of newly synthesized or isolated derivatives (Jung et al., 2016).
Synthetic Methods : Studies have developed synthetic methods for related compounds, which could be applicable to 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide. For instance, a rapid synthetic method was established for bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in biologically active compounds (Wang et al., 2016).
Solubility Studies : The solubility of carbothioamide derivatives in various solvents has been measured, providing important data for the formulation and application of these compounds in different environments (Shakeel et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESMJVNEOYCAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=S)NC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

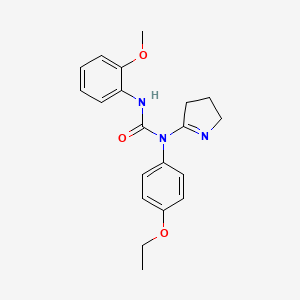
![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
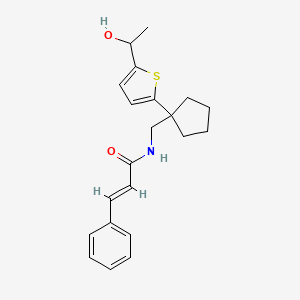
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
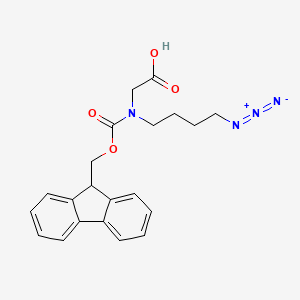
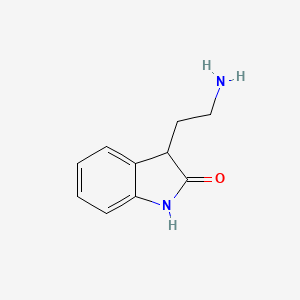
![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)
![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)
